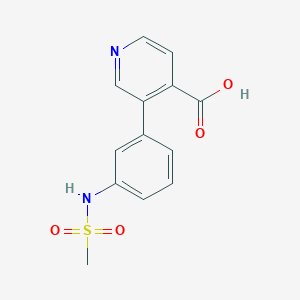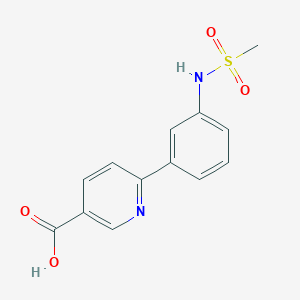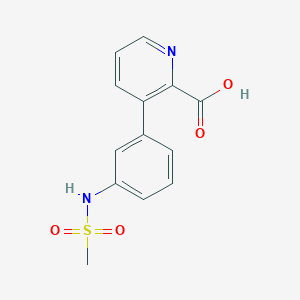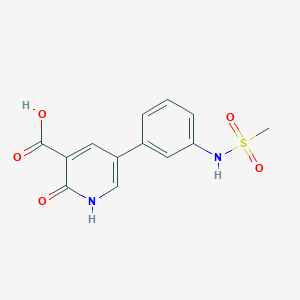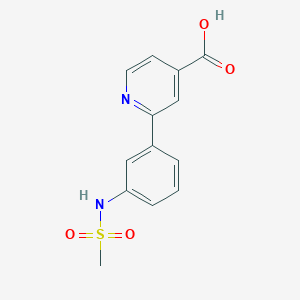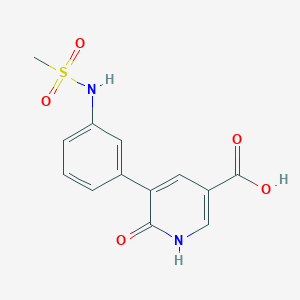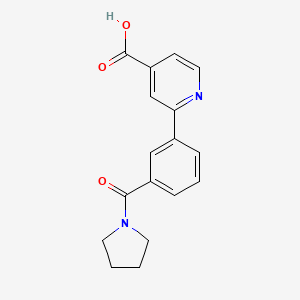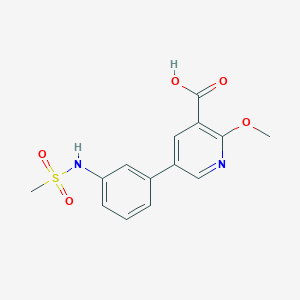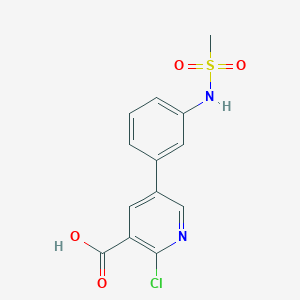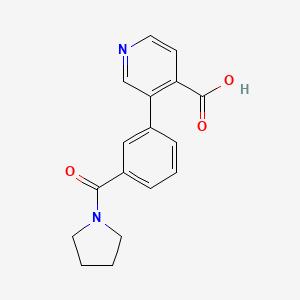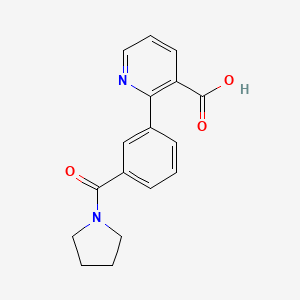
2-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% (2-P3PCA) is a synthetic compound belonging to the group of nicotinic acid derivatives. It is a white, crystalline powder with a melting point of 122-124°C and a molecular weight of 191.2 g/mol. 2-P3PCA is a versatile compound that can be used for a variety of scientific research applications, such as drug design, biochemistry, pharmacology, and biotechnology.
科学研究应用
2-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% is a versatile compound that can be used for a variety of scientific research applications. It has been used in drug design studies to identify novel compounds with potential therapeutic activity. It has also been used in biochemistry studies to investigate the structure and function of proteins, enzymes, and other biomolecules. Furthermore, 2-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been used in pharmacology studies to evaluate the pharmacological properties of new drugs. Finally, 2-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been used in biotechnology studies to develop new methods for the production of proteins and other biomolecules.
作用机制
2-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been found to act as an agonist of the nicotinic acetylcholine receptor (nAChR). It binds to the receptor and activates it, leading to the release of neurotransmitters (e.g., acetylcholine and glutamate) from the presynaptic neuron. This leads to the activation of postsynaptic neurons and the initiation of a signal transduction cascade.
Biochemical and Physiological Effects
2-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of neurotransmitters, such as acetylcholine and glutamate, from the presynaptic neuron. Furthermore, it has been found to have an inhibitory effect on the release of hormones, such as dopamine, from the hypothalamus. Finally, 2-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been found to have an inhibitory effect on the release of norepinephrine from the locus coeruleus.
实验室实验的优点和局限性
2-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Furthermore, it is non-toxic and has low solubility in organic solvents. However, 2-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% is not very soluble in water and has a low solubility in most organic solvents.
未来方向
There are a number of potential future directions for the use of 2-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95%. It could be used to develop new drugs for the treatment of neurological disorders. Furthermore, it could be used to develop new methods for the production of proteins and other biomolecules. Finally, it could be used to study the structure and function of proteins, enzymes, and other biomolecules.
合成方法
2-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. One of the most common methods is the condensation reaction of 2-pyrrolidinylcarbonylphenol and nicotinic acid. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at room temperature and the product is isolated by vacuum distillation.
属性
IUPAC Name |
2-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-9-1-2-10-19)13-6-3-5-12(11-13)15-14(17(21)22)7-4-8-18-15/h3-8,11H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFHNXZPKLGMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688372 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-85-8 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


